4-Penten-1-yl acetate

Description

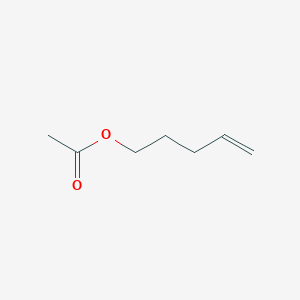

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHDNIMNOMRZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166292 | |

| Record name | 4-Pentenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear and colourless liquid; fruity aroma | |

| Record name | 4-Pentenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |

| Record name | 4-Pentenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.906-0.916 | |

| Record name | 4-Pentenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-85-8 | |

| Record name | 4-Penten-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1576-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-ene-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4SIF0MABV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"4-Penten-1-yl acetate" chemical properties and structure

An In-depth Technical Guide to 4-Penten-1-yl Acetate

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. All quantitative data has been summarized into tables for clarity and ease of comparison.

Chemical Structure and Identifiers

This compound is the acetate ester of pent-4-en-1-ol. It is recognized as a metabolite and is also utilized as a flavoring agent in the food industry.[1][2][3]

Caption: 2D molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | pent-4-enyl acetate | [2][4][5] |

| CAS Number | 1576-85-8 | [1][2][3][4][6][7][8][9][10] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][4][5][6][8][9][10] |

| SMILES | CC(=O)OCCCC=C | [1][4][5][11] |

| InChI | InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 | [1][2][4][5][10][12][13][14] |

| InChIKey | LVHDNIMNOMRZMF-UHFFFAOYSA-N |[1][2][8][10][12][13][14] |

Physicochemical Properties

The compound is a clear, colorless liquid characterized by a fruity aroma.[1][2][6][7] It is insoluble in water but soluble in ethanol and many non-polar solvents.[2]

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 128.17 g/mol | [1][2][3][4][6][10][13][14] |

| Appearance | Clear, colorless liquid with a fruity aroma | [1][2][3][6][7] |

| Boiling Point | 144-146 °C | [3][6][7] |

| Melting Point | -62.68 °C (estimated) | [6] |

| Density | 0.911 g/mL at 25 °C | [3][6][7] |

| Refractive Index | n20/D 1.418 | [3][6][7] |

| Flash Point | 113-114 °F (approx. 45 °C) | [6][15] |

| Vapor Pressure | 4.96 mmHg at 25 °C | [6] |

| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents |[2] |

Spectroscopic Analysis

Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are available for this compound, confirming its structure.

Table 3: Available Spectroscopic Data

| Technique | Availability | Reference |

|---|---|---|

| ¹H NMR | Data available from sources like Wiley SpectraBase. | [2][13] |

| IR Spectroscopy | Data available for both liquid film and vapor phase. | [1][2][12][14] |

| Mass Spectrometry | GC-MS data is available through the NIST WebBook. | [2][10] |

| Raman Spectroscopy | Data is available. |[2] |

Experimental Protocols

Synthesis of this compound

A representative two-step synthesis protocol is outlined below. This involves the formation of the precursor alcohol, 4-penten-1-ol, followed by its esterification.

Caption: Proposed two-step synthesis pathway for this compound.

Protocol 1: Synthesis of 4-Penten-1-ol (Precursor) This protocol is adapted from the procedure for the synthesis of 4-penten-1-ol found in Organic Syntheses.[16]

-

Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Charge the flask with powdered sodium under anhydrous ether.

-

Initiation: Add a small amount of a solution of tetrahydrofurfuryl chloride in anhydrous ether to the rapidly stirred sodium suspension to initiate the reaction.

-

Reaction: Add the remaining tetrahydrofurfuryl chloride solution dropwise while cooling the flask in an ice bath. Continue stirring for several hours after the addition is complete.

-

Workup: Decant the reaction mixture from any unreacted sodium. Decompose the mixture with ice water.

-

Extraction: Separate the ether layer, dry it over anhydrous magnesium sulfate, and remove the ether by distillation.

-

Purification: Distill the residue to obtain pure 4-penten-1-ol.

Protocol 2: Esterification to this compound This is a general esterification procedure.

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-penten-1-ol, a slight excess of acetic anhydride, and a catalytic amount of pyridine.

-

Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[17]

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dilute a sample of the final product in a suitable solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a non-polar capillary column to confirm purity and verify the molecular weight (128.17 g/mol ).

-

Nuclear Magnetic Resonance (¹H NMR): Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire the proton NMR spectrum to confirm the structural integrity by analyzing chemical shifts, integration, and coupling patterns characteristic of the pentenyl and acetate moieties.

-

Infrared Spectroscopy (IR): Obtain the IR spectrum of the neat liquid. Key signals to confirm include the C=O stretch of the ester (around 1740 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹).

Safety and Handling

This compound is classified as a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2][8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Table 4: GHS Hazard Information

| Category | Information | Reference |

|---|---|---|

| Pictogram(s) | Flame, Exclamation Mark | [1][8] |

| Signal Word | Warning | [1][2][8] |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation. | [1][2][8] |

| Precautionary Statements | P210, P233, P264, P270, P280, P301+P312, P305+P351+P338, P370+P378, P403+P235, P501 |[1][2][8] |

References

- 1. Page loading... [guidechem.com]

- 2. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pentenyl Acetate - Analytical Reference Material, Best Price in Mumbai [nacchemical.com]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. Human Metabolome Database: Showing metabocard for 4-Pentenyl acetate (HMDB0032460) [hmdb.ca]

- 6. chembk.com [chembk.com]

- 7. This compound | 1576-85-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 1576-85-8 [m.chemicalbook.com]

- 10. CH3C(O)O(CH2)3CH=CH2 [webbook.nist.gov]

- 11. PubChemLite - 4-pentenyl acetate (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 12. This compound(1576-85-8) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound, 1576-85-8 [thegoodscentscompany.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Penten-1-yl Acetate (CAS: 1576-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Penten-1-yl acetate (CAS: 1576-85-8), an unsaturated ester with applications in the flavor and fragrance industry and as a potential building block in organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and safety information. The information is presented to support researchers and professionals in chemistry and drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as 5-acetoxy-1-pentene, is a clear, colorless to pale yellow liquid with a characteristic fruity, green odor.[1][2] It is an acetate ester of pent-4-en-1-ol.[3]

Identifiers

| Identifier | Value |

| CAS Number | 1576-85-8[4][5] |

| Molecular Formula | C₇H₁₂O₂[1][3] |

| IUPAC Name | pent-4-en-1-yl acetate[2] |

| Synonyms | 4-Pentenyl acetate, 5-Acetoxy-1-pentene, Acetic acid 4-pentenyl ester[1] |

| InChI | InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3[1] |

| InChIKey | LVHDNIMNOMRZMF-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OCCCC=C[1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow, clear liquid | [1][5] |

| Odor | Fruity, green | [1][5] |

| Boiling Point | 144-146 °C at 760 mmHg | [5] |

| Density | 0.911 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.418 | [5] |

| Flash Point | 45 °C (113 °F) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| Vapor Pressure | 4.96 mmHg at 25 °C | [6] |

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for the synthesis of this compound is the esterification of 4-penten-1-ol with an acetylating agent, such as acetic anhydride. Below are two representative protocols.

This protocol is adapted from a general method for the sustainable solvent-free acetylation of alcohols.

Materials:

-

4-penten-1-ol

-

Acetic anhydride (Ac₂O)

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, add 4-penten-1-ol (1 equivalent).

-

To this, add an equimolar amount of acetic anhydride containing 1% (by mole) of VOSO₄·5H₂O.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, quench the reaction by adding 50 mL of deionized water and stir for 15 minutes.

-

Add 10 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water until the aqueous layer is neutral.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

This protocol is a classic method for the acetylation of alcohols.

Materials:

-

4-penten-1-ol

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Argon or nitrogen gas inlet

Procedure:

-

Dissolve 4-penten-1-ol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents) to the solution via syringe.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

-

The product can be further purified by distillation.

Analytical Methods

GC-MS is a suitable technique for the analysis of the volatile this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile organic compounds (e.g., HP-5MS, DB-5).

General GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Sample Preparation:

-

Dilute the sample in a suitable solvent such as ethyl acetate or dichloromethane.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

¹H NMR: Spectral data for this compound is available in public databases such as PubChem.[4]

-

¹³C NMR: Spectral data is also available in public databases.[4]

Biological Activity and Applications

This compound is primarily used as a flavoring agent in the food industry.[3] While specific studies on the biological activity of this compound are limited, related alkenyl acetates have been investigated for various properties. Some studies on other acetate esters have shown potential antimicrobial and antioxidant activities. For instance, eugenyl acetate has demonstrated antibacterial and antioxidant properties. However, it is important to note that the biological effects can be highly structure-dependent, and these findings may not be directly extrapolated to this compound. Further research is needed to elucidate any specific biological roles of this compound.

Safety and Handling

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Data sourced from multiple safety data sheets.

Hazard and Precautionary Statements

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound(1576-85-8) IR Spectrum [m.chemicalbook.com]

- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 4. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1576-85-8 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data for "4-Penten-1-yl acetate" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Penten-1-yl acetate (CAS No. 1576-85-8), a valuable compound in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining this data are also provided, along with a visual workflow of the analytical process.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH ₂ |

| ~4.1 | t | 2H | -CH ₂-O- |

| ~2.1 | m | 2H | -CH ₂-CH=CH₂ |

| ~2.0 | s | 3H | CH₃-C(=O)- |

| ~1.7 | m | 2H | -CH₂-CH ₂-CH₂- |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~171.1 | C =O |

| ~137.9 | -C H=CH₂ |

| ~115.0 | -CH=C H₂ |

| ~64.2 | -C H₂-O- |

| ~30.2 | -C H₂-CH=CH₂ |

| ~28.0 | -CH₂-C H₂-CH₂- |

| ~21.0 | C H₃-C(=O)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and alkene functionalities.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3075 | C-H stretch | Alkene (=C-H) |

| ~2940 | C-H stretch | Alkane (C-H) |

| ~1740 | C=O stretch | Ester (C=O) |

| ~1640 | C=C stretch | Alkene (C=C) |

| ~1240 | C-O stretch | Ester (C-O) |

| ~910 | =C-H bend | Alkene (=C-H out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectrum of this compound is consistent with its molecular formula (C₇H₁₂O₂), which corresponds to a molecular weight of approximately 128.17 g/mol .[1]

| m/z | Relative Intensity | Possible Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 68 | High | [C₅H₈]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

-

¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on the GC column. As the compound elutes from the column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Pent-4-enyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-4-enyl acetate, a key ester in organic synthesis, presents as a clear, colorless liquid with a characteristic fruity aroma.[1][2] Its significance in various chemical transformations, including as a precursor in the synthesis of more complex molecules, necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of pent-4-enyl acetate, complete with detailed experimental protocols for their determination and a structured presentation of quantitative data.

Core Physical Properties

The physical properties of pent-4-enyl acetate are crucial for its handling, purification, and application in research and development. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H12O2 | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| CAS Number | 1576-85-8 | [1][2][5] |

| IUPAC Name | pent-4-enyl acetate | [1] |

| Appearance | Clear and colourless liquid; fruity aroma | [1][2] |

| Boiling Point | 144-146 °C at 760 mmHg | [4][5][6] |

| Melting Point | -62.68 °C (estimate) | [3][4][6] |

| Density | 0.911 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.418 | [3][4][6] |

| Flash Point | 114 °F (45.56 °C) | [3][4][5] |

| Solubility | Insoluble in water; soluble in alcohol and most non-polar solvents. | [1][2][5] |

Experimental Protocols

The following section details the methodologies for determining the key physical properties of pent-4-enyl acetate. These protocols are generalized for organic liquids and are applicable for the precise measurement of the properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of an organic liquid can be determined using a Thiele tube or a similar heating apparatus.

Procedure:

-

A small quantity of pent-4-enyl acetate is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated gently in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil or silicone oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube. This temperature is noted.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.

Procedure:

-

A clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water, and its weight is recorded. The temperature of the water is also noted.

-

The pycnometer is then emptied, dried, and filled with pent-4-enyl acetate. Its weight is recorded at the same temperature.

-

The density of pent-4-enyl acetate is calculated using the following formula: Density = (Mass of pent-4-enyl acetate / Mass of water) x Density of water at the measurement temperature.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of pent-4-enyl acetate are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The focusing knob is adjusted until a sharp line separating the light and dark fields is visible.

-

The fine adjustment knob is used to bring this line to the center of the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The temperature should be maintained at 20 °C using a water bath.

Determination of Solubility

The solubility of pent-4-enyl acetate in various solvents is determined by direct observation.

Procedure:

-

A small, measured amount of pent-4-enyl acetate (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol, or a non-polar solvent) is added to the test tube.

-

The mixture is agitated vigorously.

-

The mixture is then observed to determine if the pent-4-enyl acetate has dissolved completely (miscible), formed a separate layer (immiscible), or partially dissolved. This process is repeated with different solvents.

Logical Flow of Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of an organic liquid like pent-4-enyl acetate.

Caption: Workflow for Physical Property Determination.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. youtube.com [youtube.com]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. batman.edu.tr [batman.edu.tr]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to 4-Penten-1-yl Acetate

This technical guide provides a comprehensive overview of 4-penten-1-yl acetate, a valuable chemical intermediate and flavoring agent. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity

IUPAC Name: pent-4-en-1-yl acetate[1][2]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and common usage. These include 4-Pentenyl acetate, 5-Acetoxy-1-pentene, 4-Penten-1-ol acetate, and Acetic Acid 4-Pentenyl Ester.[1][3][4] The Chemical Abstracts Service (CAS) has assigned the number 1576-85-8 to this compound.[1][3]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid characterized by a fruity aroma.[1][4][5] It is an acetate ester of pent-4-en-1-ol and is classified as a carboxylic acid ester.[1][2][6] This compound is insoluble in water but soluble in most non-polar solvents and ethanol.[1][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][3][6] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 144-146 °C | [3][5] |

| Density | 0.911 g/mL at 25 °C | [3][5] |

| Refractive Index | 1.418 at 20 °C | [3][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-penten-1-ol with acetic anhydride. This reaction can be effectively catalyzed by a variety of reagents. Below is a detailed experimental protocol adapted from general acetylation procedures.

Experimental Protocol: Synthesis via Acetylation of 4-Penten-1-ol

This protocol describes the synthesis of this compound from 4-penten-1-ol and acetic anhydride.

Materials:

-

4-penten-1-ol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (or Ethyl acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of 4-penten-1-ol in anhydrous pyridine (2–10 mL per mmol of alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the careful addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation if necessary.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound Workflow.

References

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ester synthesis by acylation [organic-chemistry.org]

The Unseen Contributor: A Technical Guide to 4-Penten-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-yl acetate, a lesser-known ester, exists at the intersection of synthetic organic chemistry and the study of natural volatiles. While not as widely recognized as other flavor and fragrance compounds, its unique unsaturated structure presents interesting possibilities for chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, catering to a scientific audience.

Historical Context and Discovery

The specific historical record detailing the first synthesis or isolation of this compound is not well-documented in prominent scientific literature. However, its discovery can be contextualized within the broader history of organic chemistry, particularly the synthesis of esters for the flavor and fragrance industry which began in the mid-19th century. It is highly probable that this compound was first synthesized as part of systematic studies into the properties of unsaturated alcohols and their corresponding esters.

While direct evidence of its isolation from a specific natural source is scarce, modern analytical techniques like headspace gas chromatography-mass spectrometry (GC-MS) have identified a vast array of volatile esters in fruits and flowers. Although not commonly listed as a major component, it is plausible that this compound is present as a minor or trace volatile in some plant species. Its classification as a "secondary metabolite" in databases like the Human Metabolome Database suggests a natural origin, though extensive research into its specific botanical sources is lacking.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 1576-85-8 |

| Appearance | Colorless liquid |

| Odor | Fruity, green |

| Boiling Point | 144-146 °C |

| Density | 0.911 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.418 |

Table 1: Physicochemical Properties of this compound

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Table 2 provides a summary of expected spectroscopic characteristics.

| Spectroscopy Type | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~4.1 (t, 2H, -CH₂-O-), ~2.0 (s, 3H, -C(O)-CH₃), ~2.1 (q, 2H, =CH-CH₂-), ~1.7 (quintet, 2H, -CH₂-CH₂-O-) |

| ¹³C NMR (CDCl₃) | δ ~171.0 (C=O), ~138.0 (-CH=), ~115.0 (=CH₂), ~64.0 (-CH₂-O-), ~30.0 (=CH-CH₂-), ~28.0 (-CH₂-CH₂-O-), ~21.0 (-C(O)-CH₃) |

| IR (neat) | ~3075 cm⁻¹ (C-H stretch, vinyl), ~2940 cm⁻¹ (C-H stretch, alkyl), ~1740 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=C stretch, vinyl), ~1240 cm⁻¹ (C-O stretch, ester), ~915 cm⁻¹ (C-H bend, vinyl) |

| Mass Spec (EI) | m/z (%): 128 (M⁺), 86 (M⁺ - CH₂=CH₂), 68 (M⁺ - CH₃COOH), 43 (CH₃CO⁺) |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of its corresponding alcohol, 4-penten-1-ol. A detailed protocol for a typical laboratory-scale synthesis is provided below.

Synthesis of 4-Penten-1-ol (Precursor)

A well-established method for the synthesis of 4-penten-1-ol is the reaction of tetrahydrofurfuryl chloride with sodium in ether, as detailed in Organic Syntheses.

Materials:

-

Tetrahydrofurfuryl chloride

-

Sodium metal

-

Anhydrous diethyl ether

-

Ice

-

Magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place powdered sodium under anhydrous ether.

-

A solution of tetrahydrofurfuryl chloride in anhydrous ether is added dropwise to the stirred suspension of sodium. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, the reaction mixture is stirred for several hours.

-

The mixture is then carefully quenched with ice water.

-

The ether layer is separated, dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

-

The resulting crude 4-penten-1-ol is purified by fractional distillation.

Synthesis of this compound

The esterification of 4-penten-1-ol can be achieved using acetic anhydride with an acid catalyst or by reaction with acetyl chloride in the presence of a base.

Method A: Esterification using Acetic Anhydride

Materials:

-

4-Penten-1-ol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a flask containing 4-penten-1-ol, add an excess of acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC).

-

Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

Method B: Esterification using Acetyl Chloride

Materials:

-

4-Penten-1-ol

-

Acetyl chloride

-

Pyridine or triethylamine

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-penten-1-ol in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of a non-nucleophilic base such as pyridine or triethylamine.

-

Cool the mixture in an ice bath and add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.

-

Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

Visualizations

The following diagrams illustrate the key chemical transformations and a logical workflow for the synthesis of this compound.

Conclusion

This compound represents an interesting, though understudied, member of the ester family. Its synthesis is straightforward from its precursor alcohol, 4-penten-1-ol, utilizing standard esterification methodologies. While its natural occurrence is not well-defined, it likely exists as a trace volatile in the complex aromatic profiles of some plants. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this unsaturated ester. Further investigation into its natural sources and biological activities could reveal novel properties and applications for this compound.

The Natural Occurrence of Pentenyl Acetates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentenyl acetates are a class of volatile organic compounds (VOCs) that contribute to the characteristic aroma of many plants. As members of the broader group of "pentyl leaf volatiles" (PLVs), they are synthesized through the lipoxygenase (LOX) pathway and play roles in plant defense and signaling. This technical guide provides an in-depth overview of the natural occurrence of pentenyl acetates, with a focus on (2Z)-pentenyl acetate and pentyl acetate, for which quantitative data and biosynthetic insights are available. The methodologies for their extraction and analysis are detailed, and the relevant biosynthetic pathway is visualized.

Natural Occurrence and Quantitative Data

Pentenyl acetates are known to be emitted by various plant species, particularly in response to biotic and abiotic stress. Their production is a component of the plant's induced defense mechanisms. Quantitative data for (2Z)-pentenyl acetate and pentyl acetate have been reported in maize (Zea mays) and Arabidopsis thaliana.

Table 1: Emission of Pentenyl Acetates from Wounded Maize (Zea mays) Leaves

| Compound | B73 (nmol/g FW/h) | W438 (nmol/g FW/h) |

| (2Z)-Pentenyl acetate | 0.1 ± 0.0 | 0.2 ± 0.1 |

| Pentyl acetate | 0.3 ± 0.1 | 0.4 ± 0.1 |

| Data represents mean ± SE (n=4). Data sourced from Gorman et al., 2021. |

Table 2: Emission of Pentenyl Acetates from Wounded Arabidopsis thaliana (Col-0) Leaves

| Compound | Emission Rate (nmol/g FW/h) |

| Pentyl acetate | 0.5 ± 0.1 |

| Data represents mean ± SE (n=4). (2Z)-Pentenyl acetate was not detected in this experiment. Data sourced from Gorman et al., 2021. |

Biosynthesis of Pentenyl Acetates

Pentenyl acetates are derived from the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. The pathway involves a series of enzymatic reactions that lead to the formation of various five-carbon (C5) volatile compounds, including pentenols, which are then acetylated to form pentenyl acetates.

Caption: Biosynthesis of pentenyl acetates via the lipoxygenase (LOX) pathway.

Experimental Protocols

The identification and quantification of pentenyl acetates from plant tissues are typically performed using gas chromatography-mass spectrometry (GC-MS) following a volatile collection step. Headspace solid-phase microextraction (HS-SPME) is a common and solvent-free method for extracting these volatile compounds.

Volatile Collection using Dynamic Headspace Adsorption

This method is employed for collecting volatiles from plant tissues, such as leaves, under controlled conditions.

-

Materials:

-

Glass chambers or jars (e.g., 4 L)

-

Volatile collection traps (e.g., packed with Super-Q adsorbent)

-

Vacuum pump or air delivery system

-

Flowmeter

-

-

Procedure:

-

Place a known weight of fresh plant material (e.g., 2 g of leaves) into the glass chamber.

-

Seal the chamber and connect the inlet to a purified air source and the outlet to a volatile collection trap.

-

Draw air through the chamber at a constant flow rate (e.g., 1 L/min) for a defined period (e.g., 1-4 hours) to collect the emitted volatiles onto the adsorbent trap.

-

After collection, remove the trap and elute the trapped volatiles with a small volume of a suitable solvent (e.g., 150 µL of dichloromethane).

-

Add an internal standard (e.g., n-octane or nonyl acetate at a known concentration) to the eluate for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The solvent extract containing the volatiles is then analyzed by GC-MS to separate, identify, and quantify the individual compounds.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min

-

Ramp: 5 °C/min to 200 °C

-

Hold: 2 min at 200 °C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 35-350

-

-

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in a mass spectral library (e.g., NIST).

-

Quantification: The concentration of each compound is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated with authentic standards.

-

Logical Workflow for Volatile Analysis

The overall process for the analysis of pentenyl acetates from natural sources can be summarized in the following workflow.

Caption: Experimental workflow for the analysis of pentenyl acetates.

Conclusion

In-Depth Technical Guide to the Thermochemical Properties of 4-Penten-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 4-penten-1-yl acetate. Due to a lack of directly available experimental data, this document presents estimated values for key thermochemical parameters, including the standard enthalpy of formation, ideal gas heat capacity, and standard entropy. These estimations are derived using the well-established Joback group contribution method. This guide also furnishes detailed theoretical protocols for the experimental determination of these properties in esters, namely combustion calorimetry, differential scanning calorimetry (DSC), and the transpiration method. Furthermore, the synthesis of this compound via Fischer esterification is outlined and visualized. This document is intended to serve as a valuable resource for researchers and professionals requiring thermochemical data for this compound in their work.

Introduction

This compound (CAS No: 1576-85-8) is an organic compound classified as an acetate ester of pent-4-en-1-ol.[1] It is a clear, colorless liquid with a fruity aroma.[1] While its physical properties such as boiling point and density are documented, there is a notable scarcity of publicly available experimental thermochemical data for this specific unsaturated ester.[2] Thermochemical data, including enthalpy of formation, heat capacity, and entropy, are fundamental for a wide range of applications in chemical process design, safety analysis, and computational chemistry.

This guide addresses this data gap by providing robust estimations of these essential properties through the Joback group contribution method. Additionally, it offers a detailed description of the standard experimental techniques that would be employed to determine these values empirically. A theoretical pathway for the synthesis of this compound is also presented to provide a complete chemical context.

Estimated Thermochemical Data of this compound

The thermochemical properties of this compound have been estimated using the Joback group contribution method. The results are summarized in the tables below. It is crucial to note that these are theoretical values and should be used with an understanding of the inherent limitations of estimation methods.

Table 1: Estimated Standard Enthalpy of Formation of this compound

| Property | Symbol | Estimated Value (kJ/mol) |

| Standard Ideal Gas Enthalpy of Formation at 298.15 K | ΔfH°(gas, 298.15 K) | -389.55 |

Table 2: Estimated Ideal Gas Heat Capacity of this compound

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 187.64 |

| 400 | 227.11 |

| 500 | 263.14 |

| 600 | 295.73 |

| 700 | 324.89 |

| 800 | 350.60 |

| 900 | 372.88 |

| 1000 | 391.71 |

Table 3: Estimated Standard Ideal Gas Entropy of this compound

| Property | Symbol | Estimated Value (J/mol·K) |

| Standard Ideal Gas Entropy at 298.15 K | S°(gas, 298.15 K) | 423.81 |

Table 4: Thermochemical Data of Analogous Compounds for Comparison

| Compound | Property | Value (kJ/mol) | Source |

| Pentyl acetate | Standard Enthalpy of Formation (liquid) | -546.4 | NIST WebBook[3] |

| 3-Hexenyl acetate | Standard Enthalpy of Formation (gas, Joback method) | -336.03 | Cheméo[4] |

Methodologies

Estimation Protocol: The Joback Group Contribution Method

The thermochemical data presented in this guide were estimated using the Joback method, a group contribution technique that predicts thermodynamic properties from a molecule's structure.[2] The method involves dissecting the molecule into its constituent functional groups and summing the contributions of each group to estimate the overall property.

The following steps outline the application of the Joback method for this compound:

-

Molecular Structure Decomposition: The structure of this compound (CH2=CHCH2CH2O(CO)CH3) is broken down into the following Joback groups:

-

1 x =CH2 (vinyl group)

-

1 x =CH- (vinyl group)

-

2 x -CH2- (alkane group)

-

1 x -COO- (ester group)

-

1 x -CH3 (alkane group)

-

-

Enthalpy of Formation Calculation: The standard ideal gas enthalpy of formation at 298.15 K is calculated using the formula: ΔfH°(gas, 298.15 K) = 68.29 + Σ (ni * ΔHf,i) where ni is the number of occurrences of group i and ΔHf,i is the contribution of group i to the enthalpy of formation.

-

Heat Capacity Calculation: The ideal gas heat capacity as a function of temperature is calculated using the polynomial equation: Cp = (Σ niai - 37.93) + (Σ nibi + 0.210)T + (Σ nici - 3.91 x 10-4)T2 + (Σ nidi + 2.06 x 10-7)T3 where ai, bi, ci, and di are the group-specific parameters for the heat capacity calculation.

-

Standard Entropy Calculation: The standard ideal gas entropy at 298.15 K is calculated using the formula: S°(gas, 298.15 K) = 198.6 + Σ (ni * ΔSi) where ni is the number of occurrences of group i and ΔSi is the contribution of group i to the standard entropy.

Caption: Workflow for estimating thermochemical data using the Joback method.

Experimental Protocols for Thermochemical Data Determination of Esters

While experimental data for this compound is not available, the following protocols describe the standard methods for determining the thermochemical properties of liquid esters.

This method determines the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.

-

Sample Preparation: A precise mass of the liquid ester is encapsulated in a container of known heat of combustion (e.g., a polyester bag or a glass ampoule).

-

Calorimeter Setup: The sample is placed in a crucible inside a constant-volume bomb calorimeter. The bomb is purged and then filled with high-pressure oxygen (typically 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Combustion: The sample is ignited electrically. The temperature change of the surrounding water bath is measured with high precision.

-

Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid). The heat of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of the liquid ester (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) over the desired temperature range. The heat flow to the sample and reference is continuously monitored.

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline measurement is performed with two empty pans.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity (e.g., sapphire) under the same experimental conditions. The heat capacity is calculated using the equation: Cp,sample = (DSCsample / DSCstandard) * (massstandard / masssample) * Cp,standard

The transpiration method is used to measure the vapor pressure of a liquid at different temperatures, from which the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, controlled flow rate through a saturator containing the liquid ester. The saturator is maintained at a constant temperature.

-

Vapor Saturation: The carrier gas becomes saturated with the vapor of the ester as it passes through the saturator.

-

Condensation and Quantification: The gas mixture exiting the saturator is passed through a cold trap where the ester vapor is condensed. The amount of condensed ester is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

-

Vapor Pressure Calculation: The partial pressure of the ester (which is its vapor pressure at that temperature) is calculated from the amount of condensed ester, the volume of the carrier gas, and the ideal gas law.

-

Enthalpy of Vaporization Determination: The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The enthalpy of vaporization is calculated from the slope of this plot (slope = -ΔHvap/R, where R is the ideal gas constant).

Synthesis Pathway: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 4-penten-1-ol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid.[5][6] The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[6]

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

References

- 1. thermo.readthedocs.io [thermo.readthedocs.io]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. Acetic acid, pentyl ester [webbook.nist.gov]

- 4. 3-Hexenyl acetate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V [mdpi.com]

- 6. 3-Hexenyl acetate [webbook.nist.gov]

"4-Penten-1-yl acetate" molecular formula and weight

An in-depth analysis of the fundamental chemical properties of 4-Penten-1-yl acetate reveals a consistent molecular composition and mass across various chemical databases. This technical summary provides the core molecular data for this compound, which is essential for researchers and professionals in drug development and chemical synthesis.

The fundamental molecular properties of this compound are summarized below. This data is foundational for any experimental or computational work involving this compound.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂[1][2][3][4] |

| Molecular Weight | 128.17 g/mol [1][2][4] |

This information is derived from standardized chemical property databases and provides the basis for stoichiometric calculations, analytical characterization, and material safety data sheet (MSDS) information. The molecular formula indicates the elemental composition, while the molecular weight is crucial for converting between mass and molar quantities in experimental setups.

Due to the nature of the requested information, which pertains to fundamental and static molecular properties, there are no associated signaling pathways or complex experimental workflows to visualize. Therefore, a graphical representation is not applicable in this context.

References

An In-depth Technical Guide to the Chemical Bonds of 4-Penten-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical bonding in 4-penten-1-yl acetate, a molecule of interest in various chemical and biological studies. The document details the molecule's structural and electronic properties through an examination of its bond lengths, bond angles, and spectroscopic characteristics. Detailed experimental protocols for the synthesis and analysis of this compound are provided, alongside a visualization of a key enzymatic reaction mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and similar ester compounds.

Chemical Structure and Bonding

This compound, with the chemical formula C₇H₁₂O₂, is the acetate ester of 4-penten-1-ol.[1][2] Its structure consists of a five-carbon pentenyl chain with a terminal double bond and an acetate group ester-linked to the other end of the chain. The IUPAC name for this compound is pent-4-en-1-yl acetate.[1]

The chemical bonds within this compound are exclusively covalent. The molecule features single bonds between carbon and hydrogen (C-H), carbon and carbon (C-C), and carbon and oxygen (C-O), as well as double bonds between carbon and carbon (C=C) and carbon and oxygen (C=O). The geometry around the sp³ hybridized carbons is tetrahedral, while the sp² hybridized carbons of the vinyl group and the carbonyl group have a trigonal planar geometry.

Bond Lengths and Angles

| Bond | Hybridization | Typical Bond Length (pm) |

| C-H (alkane) | sp³-s | 109 |

| C-H (alkene) | sp²-s | 108.6 |

| C-C (single) | sp³-sp³ | 154 |

| C=C (double) | sp²-sp² | 134 |

| C-O (ester) | sp³-sp² | 143 |

| C=O (ester) | sp²-sp² | 123 |

| C-O (ester ether) | sp²-sp³ | 132 |

| Angle | Hybridization | Typical Bond Angle (°) |

| H-C-H (alkane) | sp³ | 109.5 |

| H-C-C (alkane) | sp³ | 109.5 |

| C-C-C (alkane) | sp³ | 109.5 |

| H-C=C (alkene) | sp² | 120 |

| C-C=C (alkene) | sp² | 120 |

| O=C-O (ester) | sp² | 120 |

| C-O-C (ester) | sp³ | 110 |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH ₂ |

| ~4.1 | t | 2H | -O-CH ₂- |

| ~2.1 | q | 2H | -CH ₂-CH=CH₂ |

| ~2.0 | s | 3H | CH ₃-C=O |

| ~1.7 | p | 2H | -O-CH₂-CH ₂- |

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~171 | C =O |

| ~138 | -C H=CH₂ |

| ~115 | -CH=C H₂ |

| ~64 | -O-C H₂- |

| ~30 | -C H₂-CH=CH₂ |

| ~28 | -O-CH₂-C H₂- |

| ~21 | C H₃-C=O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester) |

| ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will result in a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 128 | Low | [M]⁺ (Molecular ion) |

| 68 | High | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 43 | High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |

| 55 | Medium | [C₄H₇]⁺ (Allylic carbocation) |

| 41 | Medium | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-penten-1-ol and acetic acid using an acid catalyst.[8][9][10][11][12]

Materials:

-

4-penten-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of 4-penten-1-ol and 1.2 equivalents of glacial acetic acid.

-

While stirring, slowly add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[13]

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Acquire the mass spectrum in electron ionization (EI) mode.

-

Analyze the molecular ion peak and the fragmentation pattern.

Visualization of a Relevant Biological Pathway

The enzymatic hydrolysis of esters like this compound is a fundamental reaction in biological systems, often catalyzed by lipases. This reaction typically proceeds via a Ping-Pong Bi-Bi mechanism.

Caption: Lipase-catalyzed hydrolysis of this compound via a Ping-Pong Bi-Bi mechanism.

References

- 1. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 4. webassign.net [webassign.net]

- 5. Bond length - Wikipedia [en.wikipedia.org]

- 6. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. cerritos.edu [cerritos.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Penten-1-yl Acetate from 4-Penten-1-ol

Abstract

This document provides a detailed protocol for the synthesis of 4-penten-1-yl acetate via the acetylation of 4-penten-1-ol. The procedure employs a standard esterification method using acetic anhydride as the acetylating agent and pyridine as a catalyst and base. This application note includes a comprehensive experimental protocol, a summary of required materials and equipment, and detailed characterization data for the final product, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

This compound is a valuable organic ester characterized by a fruity aroma. It serves as a versatile building block in organic synthesis and can be found in various natural products. The synthesis of this compound is a fundamental example of an esterification reaction, a cornerstone of organic chemistry. The protocol described herein details the acetylation of the primary alcohol, 4-penten-1-ol, to its corresponding acetate ester. This transformation is efficiently achieved through the use of acetic anhydride, which provides the acetyl group, and pyridine, which acts as a nucleophilic catalyst and an acid scavenger to neutralize the acetic acid byproduct.

Reaction Scheme

Experimental Protocol

Materials and Equipment

| Reagents and Solvents | Equipment |

| 4-Penten-1-ol (≥98%) | Round-bottom flask |

| Acetic anhydride (≥99%) | Magnetic stirrer and stir bar |

| Pyridine (anhydrous, ≥99.8%) | Ice bath |

| Diethyl ether (anhydrous) | Separatory funnel |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |

| 1 M Hydrochloric acid (HCl) | Glassware for extraction and filtration |

| Brine (saturated aqueous NaCl) | NMR spectrometer |

| Anhydrous magnesium sulfate (MgSO₄) | FT-IR spectrometer |

| Deuterated chloroform (CDCl₃) for NMR |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-ol (1.0 eq) in anhydrous pyridine (approximately 3-5 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-